Product packaging for Neopentasilane(Cat. No.:CAS No. 15947-57-6)

Neopentasilane

Cat. No.: B600054
CAS No.: 15947-57-6
M. Wt: 140.425
InChI Key: NXCJTTHEGWADQG-UHFFFAOYSA-N
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Description

Contextualization within Silicon Chemistry and Inorganic Frameworks

Neopentasilane, a member of the perhydridooligosilane family, occupies a specific and important position within the broader field of silicon chemistry. Perhydridooligosilanes, often simply called higher-order silanes, are saturated silicon hydrides with the general chemical formula SiₓHᵧ. wikipedia.org Specifically, this compound belongs to the series SiₙH₂ₙ₊₂, which are the structural analogues of alkanes in carbon chemistry. wikipedia.orggelest.com This family begins with silane (B1218182) (SiH₄), the silicon equivalent of methane, and extends to disilane (B73854) (Si₂H₆), trisilane (Si₃H₈), and so on. wikipedia.org

As the number of silicon atoms increases beyond two, the phenomenon of sigma-sigma bond conjugation occurs, where the σ-electrons in the Si-Si backbone become delocalized. gelest.comgelest.com This electronic characteristic distinguishes oligosilanes from their alkane counterparts and leads to unique optical and electronic properties, such as a shift in optical absorption to longer wavelengths with increasing chain length. gelest.comgelest.com this compound, with its formula Si₅H₁₂, is an isomer of pentasilane, analogous to how neopentane (B1206597) is an isomer of pentane. wikipedia.orgwikipedia.org Its highly branched, symmetrical structure sets it apart from its linear and less-branched isomers, influencing its physical properties and reactivity. wikipedia.orggelest.com

Significance of Highly Branched Polysilanes in Fundamental and Applied Research

Highly branched polysilanes, with this compound being a prime example, hold considerable significance in both fundamental and applied materials science research. Their unique structures lead to properties that are advantageous for specific technological applications, particularly in the fabrication of silicon-based electronic devices. gelest.comnih.gov

A key area of interest is their use as precursors in deposition processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). nih.govresearchgate.netprinceton.eduaip.org Branched silanes, including this compound and isotetrasilane (B597387), are notable for undergoing deposition at significantly lower temperatures than their linear counterparts. gelest.comgelest.com For instance, while linear oligosilanes can achieve practical deposition rates at temperatures around 600°C, branched silanes can do so at temperatures as low as 450°C. gelest.comgelest.com This reduced thermal budget is critical in modern semiconductor manufacturing to prevent dopant diffusion and preserve the integrity of complex device architectures. princeton.edu

Furthermore, research indicates that branched precursors like this compound can yield higher-quality silicon films. nih.govresearchgate.net These compounds are investigated for producing a range of materials, including:

Amorphous hydrogenated silicon (a-Si:H) films. gelest.com

Epitaxial silicon (epi-Si) layers. researchgate.netprinceton.edu

Silicon-germanium (SiGe) and silicon-carbon (Si:C) alloys. researchgate.netprinceton.edu

Silicon nitride (SiNₓ) thin films. aip.org

The ability to process these hydrosilanes as liquids for printing technologies further expands their potential in emerging fields like printed electronics and photovoltaics. nih.gov The endothermic nature of hydrosilanes and their increasing instability with molecular size are favorable for deposition, as their decomposition can be initiated with less energy. nih.govresearchgate.net

Structural Specificity of this compound: A Centralized Silicon Core with Silyl (B83357) Ligands

The molecular architecture of this compound is central to its distinct chemical identity. Its structure, formally named 2,2-disilyltrisilane and also known as tetrasilylsilane, consists of a central silicon atom bonded to four silyl (–SiH₃) groups. wikipedia.orggelest.comgelest.com This arrangement results in a highly symmetrical, tetrahedral molecule, analogous to its carbon counterpart, neopentane (2,2-dimethylpropane). wikipedia.orgwikipedia.org

The chemical formula of this compound is Si₅H₁₂. gelest.comwikidata.org The central silicon atom is a quaternary center, meaning it is bonded to four other non-hydrogen atoms—in this case, four other silicon atoms. This high degree of branching is a defining feature. Unlike linear pentasilane, where the silicon atoms are arranged in a simple chain, this compound's compact, globular structure influences its intermolecular forces and, consequently, its physical properties such as its boiling point and vapor pressure. gelest.comwikipedia.org For example, this compound maintains liquid behavior up to high temperatures at atmospheric pressure, which is advantageous for certain deposition techniques. gelest.comgelest.com

Table 1: Physical and Chemical Properties of this compound

Property Value
Chemical Formula H₁₂Si₅ gelest.comwikidata.org
Synonyms Tetrasilylsilane, 2,2-Disilyltrisilane gelest.comgelest.com
Molecular Weight 152.52 g/mol gelest.comereztech.com
Appearance Colorless liquid gelest.comereztech.com
Boiling Point 132-134 °C gelest.comereztech.com
Density 0.793 g/cm³ gelest.comgelest.com
Vapor Pressure 15 mm Hg @ 25 °C gelest.comgelest.com

| CAS Number | 15947-57-6 wikidata.org |

Historical Development and Emerging Research Trajectories of this compound

The study of silicon hydrides dates back to the pioneering work of Alfred Stock and Carl Somiesky, who, beginning in 1916, systematically synthesized and characterized the first members of the SiₙH₂ₙ₊₂ series. wikipedia.org However, the synthesis of more complex, highly branched structures like this compound presented significant challenges and remained an area of academic interest for many decades. wikipedia.orgnih.gov The development of synthetic methods such as Wurtz coupling, dehydrogenative coupling, and disproportionation reactions has been crucial for obtaining these higher-order silanes. nih.gov

In recent years, research on this compound has intensified, driven by the demands of the semiconductor industry for low-temperature, high-performance deposition precursors. princeton.edu A significant research trajectory focuses on elucidating the mechanisms of its decomposition and surface reactions during CVD and ALD processes. princeton.edumines.edu Studies have explored its use as a single-source precursor for growing high-quality epitaxial silicon and silicon-based alloys like Si:C at high growth rates. princeton.eduprinceton.edu

Emerging research also investigates the use of this compound in plasma-enhanced ALD (PEALD) to create silicon nitride films, which are essential as dielectric and passivation layers in microelectronics. aip.org As device features continue to shrink, the development of precursors like this compound that enable precise, low-temperature material deposition is a critical enabler for future electronic technologies. nih.govgelest.com

Table 2: Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound Si₅H₁₂
Silane SiH₄
Disilane Si₂H₆
Trisilane Si₃H₈
Pentasilane Si₅H₁₂
Isotetrasilane Si₄H₁₀
Neopentane C₅H₁₂
Methane CH₄
Silicon-Germanium SiGe
Silicon-Carbon Si:C

Structure

2D Structure

Chemical Structure Depiction
molecular formula Si5 B600054 Neopentasilane CAS No. 15947-57-6

Properties

CAS No.

15947-57-6

Molecular Formula

Si5

Molecular Weight

140.425

InChI

InChI=1S/Si5/c1-5(2,3)4

InChI Key

NXCJTTHEGWADQG-UHFFFAOYSA-N

SMILES

[Si][Si]([Si])([Si])[Si]

Origin of Product

United States

Synthetic Methodologies for the Generation of Neopentasilane

Classical Approaches in Neopentasilane Synthesis

The foundational methods for constructing the this compound skeleton have relied on established organosilicon chemistry principles, including reductive coupling and rearrangement reactions.

Wurtz-Type Reductive Coupling Protocols

The Wurtz-type reaction, a classical method for forming carbon-carbon bonds, has been adapted for the synthesis of silicon-silicon bonds. researchgate.netpageplace.dejk-sci.com This approach typically involves the reductive dehalogenation of chlorosilane precursors using an alkali metal, such as sodium or lithium, in an appropriate solvent like tetrahydrofuran (B95107) (THF). researchgate.netpageplace.de The reaction is a prominent and general procedure for producing catenated silicon compounds, including polysilanes. researchgate.netthieme-connect.de

While widely used for linear and cyclic polysilanes, the application of Wurtz-type coupling to produce the specific, highly branched structure of this compound is challenging. The reaction often leads to a mixture of products and can be difficult to control, with yields being sensitive to the nature of the alkali metal, solvent, and reaction temperature. researchgate.net The mechanism involves the formation of highly reactive silyl (B83357) anion intermediates. thieme-connect.de For main group halides, including chlorosilanes, these coupling reactions serve as a key synthetic tool. thieme-connect.de

Amine- or Chloride-Induced Disproportionation Reactions

Among the most effective laboratory-scale methods for producing this compound precursors are disproportionation reactions catalyzed by amines or chlorides. researchgate.netresearchgate.net These reactions typically start from hexachlorodisilane (B81481) (Si₂Cl₆), which rearranges to form the thermodynamically stable perchlorinated this compound, dodecachlorothis compound (Si(SiCl₃)₄), and silicon tetrachloride (SiCl₄). acs.orgacs.org

The amine-induced pathway is understood to proceed through a dichlorosilylene (B1217353) amine adduct (R₃N–SiCl₂) as a key intermediate. acs.org In the chloride-induced mechanism, a quantum-chemical assessment suggests an initial nucleophilic attack by a chloride ion on a silicon atom of Si₂Cl₆. acs.org This leads to the heterolytic cleavage of the Si-Si bond, forming SiCl₄ and a trichlorosilanide ([SiCl₃]⁻) anion, which then propagates the reaction. acs.org The perchlorinated this compound precursor is readily accessible in large quantities through these methods. epo.org

Transformation Pathways from Lower Silanes

This compound can also be generated by building up from smaller silane (B1218182) units. A patented method describes the production of higher silanes, including those with 3 to 7 silicon atoms, from lower silanes like monosilane (SiH₄). acs.org The process involves passing the lower silane through a series of reaction zones at elevated temperatures.

The first reaction zone typically operates at a higher temperature, between 350°C and 550°C, to facilitate the initial conversion of monosilane. acs.org Subsequent reaction zones can be maintained at lower temperatures, for instance, between 250°C and 450°C, as the energy required for the conversion of intermediate silanes (like disilane (B73854) or trisilane) is lower than that for monosilane. acs.org This multi-stage thermal process allows for the controlled growth of the silicon backbone to form a mixture of higher silanes, from which this compound can be separated.

Contemporary Advances in this compound Synthesis

Modern synthetic efforts have focused on improving the efficiency, safety, and selectivity of this compound production. These advances include optimizing reaction parameters and developing greener chemical routes that minimize hazardous materials.

Optimized Reaction Conditions and Yield Enhancement Strategies

Significant progress has been made in optimizing the synthesis of this compound and its functionalized derivatives by carefully controlling reaction conditions and reagents. A key intermediate, dodecachlorothis compound, can be converted to various useful precursors in high yields. For instance, the alcoholysis of dodecachlorothis compound with ethanol (B145695) in the presence of triethylamine (B128534) yields dodecaethoxythis compound with an 82% yield. mdpi.com

The reduction of perchlorooligosilanes has been a major focus for optimization. The partial hydrogenation of dodecachlorothis compound using specific amounts of diisobutylaluminum hydride (iBu₂AlH) can produce targeted chlorohydrooligosilanes. rsc.org The reaction to produce (Cl₃Si)₂Si(SiH₃)₂ was isolated with a 25% yield, while the synthesis of Cl₃SiSi(SiH₃)₃ was achieved in a 38% yield. google.com These selective reactions demonstrate a high degree of control over the final product distribution.

Yields of this compound Derivatives from Dodecachlorothis compound
Starting MaterialReagent(s)ProductYieldReference
Dodecachlorothis compoundEtOH, Et₃NDodecaethoxythis compound82% mdpi.com
Dodecachlorothis compoundiBu₂AlH(Cl₃Si)₂Si(SiH₃)₂25% google.com
Dodecachlorothis compoundiBu₂AlHCl₃SiSi(SiH₃)₃38% google.com

Development of Less Hazardous Synthetic Routes

Adherence to the principles of green chemistry, which advocate for the use of substances with minimal toxicity, has guided the development of safer synthetic pathways for silanes. skpharmteco.comsolubilityofthings.com A significant advancement in this area is the use of alternative reducing agents to replace more hazardous ones.

The reduction of perchlorinated oligosilanes is traditionally performed with reagents like lithium aluminum hydride (LiAlH₄), which can lead to undesirable Si-Si bond cleavage and the formation of pyrophoric lower silane byproducts. rsc.org Research has shown that diisobutylaluminum hydride (iBu₂AlH) is a milder and more selective reducing agent for this transformation. rsc.org The use of neat iBu₂AlH allows for the partial or complete hydrogenation of perchlorooligosilanes under mild conditions, avoiding Si-Si bond scission and enhancing the safety of the process. rsc.orggoogle.com This method provides access to partially hydrogenated chlorosilanes in high yields and represents a significant step towards a less hazardous synthesis. google.com This approach aligns with the core green chemistry goal of designing chemical syntheses to be safer for human health and the environment. skpharmteco.com

Scale-Up Considerations for Laboratory and Industrial Production

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. While plasma synthesis is a continuous industrial process for some hydrosilanes, the most effective laboratory methods, such as amine- and chloride-induced disproportionations, require further optimization for large-scale production. researchgate.netnih.gov

A key challenge in scaling up is the handling of pyrophoric materials like isotetrasilane (B597387) and potential byproducts. gelest.com This necessitates the construction of controlled systems that can operate under strict engineering controls. gelest.com For instance, the industrial-scale synthesis of isotetrasilane, a related branched silane, has been successfully demonstrated using a specialized apparatus. gelest.com

The choice of reducing agent is also a critical consideration for scale-up. While lithium aluminum hydride can be used, it may generate pyrophoric lower silanes, posing safety risks. gelest.com Diisobutylaluminum hydride is often preferred as it mitigates this issue. gelest.com Furthermore, the purification of the final product is crucial. In one patented method, this compound is purified to at least 93% (w/w) with minimal hydrocarbon and other silane impurities. google.com

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanisms is pivotal for optimizing the synthesis of this compound. The formation of higher-order silanes often involves complex pathways with various intermediates.

Role of Intermediates in Coupling and Disproportionation Processes

Disproportionation reactions, which are central to many this compound syntheses, proceed through a cascade of reactions. mdpi.com In the context of chlorosilanes, the formation of disilanes as reaction intermediates is crucial as they exhibit increased reactivity due to their relatively low Si-Si bond energy. rsc.org

Theoretical studies on the thermal decomposition of isotetrasilane suggest the involvement of several reaction types, including the formation of silylenes. acs.org One significant intermediate is proposed to be bis(trihydridosilyl)silylene, formed via a reductive elimination mechanism that also generates silane. acs.org

In ammonolysis reactions of halosilanes, a key step in forming silicon-nitrogen bonds, a stable zwitterionic pentavalent adduct between the halosilane and ammonia (B1221849) is formed. rsc.orgrsc.org This intermediate facilitates the subsequent bond-breaking and bond-forming steps. rsc.orgrsc.org

Influence of Catalysts and Reagents on Reaction Selectivity

The choice of catalyst and reagents significantly influences the selectivity of this compound synthesis. In the disproportionation of trichlorosilane, various catalysts can be employed, including aluminum trichloride (B1173362) and certain organic compounds. mdpi.com However, the use of anion-exchange resins with amine or ammonium (B1175870) groups has proven effective, allowing for controlled disproportionation to the desired silane. gelest.com

In a patented method for preparing this compound, tertiary amine catalysts such as trimethylamine (B31210) and triethylamine are used. google.com The concentration of this catalyst is typically between 0.001 and 10% (w/w) based on the weight of the hexahalodisilane. google.com

The partial hydrogenation of perchlorooligosilanes with diisobutylaluminum hydride demonstrates high selectivity, avoiding Si-Si bond scission products. rsc.org This highlights the mild and selective nature of this reducing agent in the synthesis of chlorohydrooligosilanes, which can be precursors to this compound. rsc.org

Challenges and Future Perspectives in this compound Synthesis

Despite the progress made, the synthesis of this compound and other hydrosilanes remains a complex challenge. researchgate.netnih.gov The high production costs and the pyrophoric nature of these compounds are significant hurdles. rsc.org

There is a pressing need to develop new, simpler, and more efficient synthetic routes. researchgate.netnih.gov Future research will likely focus on optimizing existing methods and exploring novel catalytic systems to improve yields, reduce costs, and enhance safety. The development of more robust and selective catalysts for disproportionation and coupling reactions will be crucial.

Furthermore, a deeper understanding of the reaction mechanisms, particularly the role of intermediates and the factors controlling selectivity, will be essential for designing more efficient synthetic strategies. acs.org The ultimate goal is to make this compound and other advanced silicon hydrides more accessible for their promising applications in electronics and materials science.

Advanced Spectroscopic and Diffraction Techniques for Characterization of Neopentasilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for probing the atomic-level structure of molecules. For neopentasilane and its derivatives, ¹H, ¹³C, and ²⁹Si NMR provide complementary information regarding the hydride environments, carbon substituents, and the core silicon framework.

¹H NMR Applications for Hydride Environments

Proton NMR (¹H NMR) is fundamental in characterizing the hydride (Si-H) environments within this compound and its derivatives. The chemical shifts in ¹H NMR are sensitive to the electronic environment of the protons. savemyexams.com In this compound, all twelve primary hydride protons are chemically equivalent due to the molecule's high symmetry, resulting in a single, sharp resonance in the ¹H NMR spectrum. gelest.comgoogle.com This equivalence simplifies the spectrum, providing a clear signature for the SiH₃ groups.

However, in derivatives of this compound where one or more hydride or silyl (B83357) groups are substituted, the symmetry is broken, leading to multiple, distinct ¹H NMR signals. The chemical shift and coupling patterns of these signals provide valuable information about the location and nature of the substituents. For instance, the presence of electron-withdrawing or electron-donating groups can cause downfield or upfield shifts, respectively, in the resonances of nearby hydride protons. ipb.pt Furthermore, spin-spin coupling between non-equivalent protons can reveal through-bond connectivity, aiding in the assignment of specific hydride environments within the molecule. uvic.ca

¹³C NMR Analysis of Carbon-Substituted Derivatives

Carbon-13 NMR (¹³C NMR) spectroscopy is crucial for characterizing carbon-substituted derivatives of this compound. savemyexams.com In these derivatives, one or more hydride or silyl groups are replaced by organic moieties. The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, which is influenced by the nature of the substituent and its proximity to the silicon backbone. libretexts.org

The ¹³C NMR spectrum of a carbon-substituted this compound derivative will display distinct signals for each non-equivalent carbon atom in the organic substituent. savemyexams.com The chemical shifts of these signals can be used to identify the types of carbon atoms present (e.g., alkyl, aryl, carbonyl) and provide insights into the electronic effects of the silicon framework on the organic group. libretexts.orgumich.edu For example, the electronegativity of the silicon atoms can influence the shielding of adjacent carbon atoms, leading to predictable shifts in the ¹³C NMR spectrum.

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Common Functional Groups. savemyexams.comlibretexts.org

BondGroupsChemical shift range, δ / ppm
C–Calkyl0 - 50
C–Oalcohols, ethers or esters50 - 90
C=Caryl C=C110 - 160
C=Oaldehydes, ketones, esters or carboxylic acids160 - 220

²⁹Si NMR Spectroscopy for Silicon Skeletal Frameworks and Bonding Connectivity

Silicon-29 NMR (²⁹Si NMR) spectroscopy is a powerful technique for directly probing the silicon skeletal framework of this compound and its derivatives. pascal-man.com The ²⁹Si nucleus has a spin of 1/2, making it suitable for high-resolution NMR studies. pascal-man.com The chemical shifts in ²⁹Si NMR span a wide range, making this technique highly sensitive to the coordination number, substituent effects, and bonding environment of the silicon atoms. huji.ac.il

In the highly symmetrical this compound molecule, two distinct silicon environments are present: a central quaternary silicon atom and four equivalent primary silyl (SiH₃) groups. This results in two distinct resonances in the ²⁹Si NMR spectrum, providing a clear fingerprint for the this compound core. unige.ch The chemical shifts for these silicon atoms are influenced by factors such as the number of attached silicon and hydrogen atoms. researchgate.net

For derivatives of this compound, the ²⁹Si NMR spectrum becomes more complex, with each non-equivalent silicon atom giving rise to a separate signal. acs.org This allows for the detailed mapping of the silicon framework and the identification of the substitution sites. For example, the substitution of a hydride with an organic group or a halogen will cause a significant shift in the resonance of the attached silicon atom, as well as smaller, but measurable, shifts in the resonances of neighboring silicon atoms. researchgate.net

Table 2: Illustrative ²⁹Si NMR Data for this compound. unige.ch

Silicon EnvironmentExperimental δ (ppm)
Si(SiH₃)₄-165.7
Si(SiH₃)₄-99.9

By analyzing the chemical shifts and coupling patterns in the ²⁹Si NMR spectrum, researchers can gain a comprehensive understanding of the bonding connectivity and three-dimensional structure of the silicon skeleton in these complex molecules.

Vibrational Spectroscopy for Molecular Structure and Bonding Analyses

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and bonding of this compound and its derivatives by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy for Si-H and Si-Si Bond Signatures

Infrared (IR) spectroscopy is particularly sensitive to the vibrations of polar bonds, making it an excellent tool for identifying the characteristic stretching and bending modes of Si-H and Si-Si bonds in this compound. The Si-H stretching vibrations typically appear in the region of 2100-2200 cm⁻¹. google.comrepositorioinstitucional.mxresearchgate.net The exact frequency of these absorptions can provide information about the electronic environment of the Si-H bond. For instance, the presence of electronegative substituents on the silicon atom can shift the Si-H stretching frequency to higher wavenumbers. tu-chemnitz.de

The Si-Si stretching vibrations are generally weaker in the IR spectrum and appear at lower frequencies, typically in the range of 400-600 cm⁻¹. repositorioinstitucional.mx While less intense, these bands are crucial for confirming the presence of the silicon backbone. In addition to stretching modes, Si-H bending and rocking vibrations can be observed at lower frequencies, providing further structural information. mines.edu

Table 3: Characteristic IR Absorption Frequencies for Bonds in Silanes. google.comrepositorioinstitucional.mxresearchgate.net

BondVibrational ModeFrequency Range (cm⁻¹)
Si-HStretching2100 - 2200
Si-SiStretching400 - 600
Si-OStretching~1100

The thermal conversion of this compound into amorphous silicon can be monitored using IR spectroscopy, as the process involves the breaking of Si-H bonds and the formation of Si-Si bonds. helmholtz-berlin.de

Raman Spectroscopy in Conformation and Polymerization Studies

Raman spectroscopy, which relies on the scattering of light from molecular vibrations, is highly complementary to IR spectroscopy. spectroscopyonline.com It is particularly effective for studying the non-polar Si-Si bonds that form the backbone of this compound and its polymers, as these vibrations often give rise to strong Raman signals. semi.ac.cn This makes Raman spectroscopy an invaluable tool for characterizing the conformational structure of polysilanes and for monitoring polymerization reactions in real-time. semi.ac.cnmdpi.com

Furthermore, Raman spectroscopy can be employed to study the conformational changes in this compound and its derivatives in different physical states or under varying environmental conditions. spectroscopyonline.com The sensitivity of Raman scattering to molecular symmetry makes it a powerful probe of subtle structural variations. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying electronic transitions within molecules. azooptics.com When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uklibretexts.org The specific wavelengths of light absorbed provide insights into the types of chemical bonds and functional groups present.

For this compound (Si(SiH₃)₄), which contains only silicon-silicon (Si-Si) and silicon-hydrogen (Si-H) single bonds, the primary electronic transitions involve the excitation of sigma (σ) electrons into anti-bonding sigma (σ) orbitals. These σ → σ transitions are high-energy processes. libretexts.org Consequently, this compound and similar saturated oligosilanes absorb light in the vacuum ultraviolet (VUV) region, typically at wavelengths below 200 nm. The absorption spectrum appears as a continuous band because vibrational and rotational transitions are superimposed on the electronic transitions. shu.ac.uk

The energy required for these transitions is influenced by the number of silicon atoms and the molecular structure. In general, as the silicon chain length increases (catenation), the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases. This shift results in absorption at longer wavelengths (a bathochromic or red shift).

Table 1: Expected Electronic Transitions in this compound

Transition Type Involved Orbitals Approximate Absorption Region
σ → σ* Si-Si bonding to Si-Si anti-bonding Vacuum Ultraviolet (< 200 nm)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. youtube.com When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which removes an electron to form a positively charged molecular ion (M⁺•). libretexts.org

The molecular ion of this compound, [Si₅H₁₂]⁺•, is energetically unstable and tends to break apart into smaller, charged fragments and neutral radicals. libretexts.org The mass spectrometer separates these charged fragments based on their mass-to-charge ratio (m/z), producing a unique spectrum. The fragmentation of this compound primarily involves the cleavage of Si-Si and Si-H bonds. The stability of the resulting carbocations (or in this case, silylium (B1239981) ions) influences the relative abundance of the fragment peaks. libretexts.org

Common fragmentation pathways include:

Loss of a hydrogen radical (•H): Forming an [Si₅H₁₁]⁺ ion.

Loss of a silyl radical (•SiH₃): This is a major fragmentation pathway, resulting in the stable [Si₄H₉]⁺ ion (t-butylsilyl cation analogue).

Cleavage of the Si-Si bonds: Leading to a variety of smaller silyl fragments.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Si₅H₁₂) *

Fragment Ion m/z (Mass/Charge Ratio) Corresponding Neutral Loss
[Si₅H₁₂]⁺• (Molecular Ion) 152 -
[Si₅H₁₁]⁺ 151 •H
[Si₄H₉]⁺ 121 •SiH₃
[Si₃H₇]⁺ 91 •Si₂H₅
[Si₂H₅]⁺ 61 •Si₃H₇
[SiH₃]⁺ 31 •Si₄H₉

*Based on isotopic masses for ²⁸Si and ¹H.

X-ray Diffraction (XRD) Techniques for Crystalline Structure Determination

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of crystalline materials. wikipedia.org It relies on the principle that a crystal lattice acts as a three-dimensional diffraction grating for an incident X-ray beam, causing the beam to diffract in specific directions. carleton.edu By measuring the angles and intensities of these diffracted beams, a three-dimensional model of the electron density within the crystal can be produced. researchgate.net

Single Crystal X-ray Crystallography for Molecular Geometries

Analysis of the diffraction pattern reveals the unit cell dimensions and the precise coordinates of each atom. Research has shown that in-situ cryo-crystallization allows for the successful determination of the single-crystal structures of this compound and other pyrophoric liquid silanes. researchgate.netresearchgate.net The resulting structural data can be compared with theoretical models from quantum chemical calculations and data from gas-phase electron diffraction. researchgate.net

Table 3: Representative Crystallographic Data for this compound *

Parameter Description Typical Value
Crystal System The crystal system to which the unit cell belongs. To be determined from experiment
Space Group The symmetry group of the crystal structure. To be determined from experiment
a, b, c (Å) The dimensions of the unit cell. To be determined from experiment
α, β, γ (°) The angles of the unit cell. To be determined from experiment
Si-Si Bond Length (Å) The distance between the central and peripheral Si atoms. ~2.34 Å
Si-H Bond Length (Å) The average distance between Si and H atoms. ~1.49 Å
Si-Si-Si Bond Angle (°) The angle formed by three silicon atoms. Approximately tetrahedral (~109.5°)

*Specific values are determined experimentally and can be found in crystallographic databases.

X-ray Reflectivity for Thin Film Characterization

X-ray Reflectivity (XRR) is a non-destructive analytical technique used to characterize thin films, providing information on thickness, density, and surface and interface roughness. measurlabs.com The method involves directing a beam of X-rays at a sample at a very small (grazing) angle of incidence and measuring the intensity of the reflected X-rays. uc.edu

Below a certain critical angle, total external reflection occurs. Above this angle, the X-ray beam penetrates the film, and interference between X-rays reflected from the film's surface and the film-substrate interface creates a pattern of oscillations known as Kiessig fringes. uc.edu The period of these oscillations is directly related to the film thickness, while the rate of decay of the intensity provides information about surface and interface roughness. uc.edu

In the context of this compound, XRR is used to characterize thin films, such as silicon nitride (SiNₓ), deposited using this compound as a precursor in processes like plasma-enhanced atomic layer deposition (PEALD). For instance, XRR has been used to validate thickness measurements of SiNₓ films that were initially determined by spectroscopic ellipsometry, confirming good agreement between the two techniques. aip.org

Spectroscopic Ellipsometry in Thin Film Characterization

Spectroscopic Ellipsometry (SE) is a highly sensitive, non-destructive optical technique used for the characterization of thin films. horiba.com It measures the change in the polarization state of light upon reflection from a sample surface. horiba.com This change is quantified by two parameters, Psi (Ψ) and Delta (Δ). By analyzing these parameters over a range of wavelengths, a model-based approach can be used to determine various properties of the film, including thickness, optical constants (refractive index n and extinction coefficient k), and surface roughness. bruker.comspectroscopyonline.com

SE is particularly powerful for analyzing ultra-thin films, with sensitivity down to the sub-nanometer level. bruker.com It is frequently employed to monitor and characterize films grown using this compound as a silicon source. For example, in the PEALD of silicon nitride films, SE is used to measure the film thickness and refractive index over a wide spectral range (e.g., 230 to 1000 nm). aip.org These studies often use a Lorentz oscillator model to analyze the collected data. aip.org The refractive index is a key parameter as it can be correlated with film properties such as the nitrogen-to-silicon ratio (N/Si), hydrogen content, and film density. aip.org

Table 4: Parameters Determined by Spectroscopic Ellipsometry for a SiNₓ Film from a this compound Precursor

Parameter Description Typical Application
Film Thickness The vertical dimension of the deposited film. Growth per cycle (GPC) determination.
Refractive Index (n) A measure of how light propagates through the film. Correlates to film density and composition. aip.org
Extinction Coefficient (k) A measure of light absorption in the film. Related to the film's electronic band gap.

Theoretical and Computational Investigations of Neopentasilane Systems

Quantum Chemical Analyses of Electronic Structure and Bonding

Quantum chemical calculations are fundamental in describing the properties of neopentasilane at an atomic level, providing a detailed picture of its geometry, stability, and electronic nature.

Table 1: Representative Calculated Geometrical Parameters of this compound using DFT This table presents typical values obtained from DFT calculations. Actual values may vary depending on the specific functional and basis set used.

Parameter Value
Si-Si Bond Length (Å) 2.35 – 2.37
Si-H Bond Length (Å) 1.48 – 1.49

The study of molecular orbitals (MOs) in this compound provides insight into its chemical bonding. solubilityofthings.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they influence the molecule's reactivity and electronic properties. In this compound, the HOMO is associated with the Si-Si sigma (σ) bonding orbitals, while the LUMO corresponds to the Si-Si sigma-star (σ*) antibonding orbitals. uomustansiriyah.edu.iq The energy difference between the HOMO and LUMO is a key factor in determining the molecule's electronic excitation energies. libretexts.org

Time-dependent DFT (TD-DFT) is frequently used to calculate the electronic excitation spectra, predicting the energies of electronic transitions which can be compared with experimental UV-Vis absorption spectra. aip.org For this compound, these transitions are typically σ -> σ* transitions. libretexts.org Studies have shown that the calculated excitation threshold for this compound is around 6.87 eV. aip.org

Coupled-Cluster (CC) Methods for High-Accuracy Electronic Structure Determination

Molecular Dynamics (MD) Simulations for Reaction Mechanisms and Stability

Molecular dynamics simulations allow for the study of the dynamic behavior of this compound over time, including its decomposition and interactions with surfaces, which is crucial for applications like chemical vapor deposition. nist.gov

Reactive molecular dynamics (RMD) simulations, often using reactive force fields like ReaxFF, are employed to model the chemical reactions that occur during the thermal decomposition of this compound. rsc.orgnih.gov These simulations can track the breaking and formation of bonds, offering a detailed view of the decomposition process. scielo.br A primary decomposition route for this compound is the breaking of a Si-Si bond to form a silyl (B83357) radical (•SiH₃) and a neopentasilanyl radical (•Si(SiH₃)₃). researchgate.net RMD can then follow the subsequent reactions of these radicals, such as hydrogen abstraction and further fragmentation. nist.gov

Table 2: Key Elementary Reactions in this compound Decomposition This table outlines some of the fundamental reaction steps observed in RMD simulations of this compound decomposition.

Reaction Description
Si(SiH₃)₄ → •Si(SiH₃)₃ + •SiH₃ Initial Si-Si bond cleavage
•Si(SiH₃)₃ → Si(SiH₃)₂=SiH₂ + •SiH₃ Beta-hydride elimination

This compound is a precursor for creating silicon films via chemical vapor deposition (CVD), making the simulation of its surface interactions important. princeton.eduprinceton.edu MD simulations can model the adsorption of this compound and its decomposition products onto a silicon substrate, providing insights into the surface chemistry that leads to film growth. researchgate.net These simulations offer data on adsorption energies, surface diffusion, and the speed of surface reactions. For example, simulations can illustrate how radicals like the neopentasilanyl and silyl radicals interact with a silicon surface, leading to the incorporation of silicon atoms into the film. acs.org This computational work is vital for optimizing CVD processes to achieve desired film characteristics. gelest.com

Reactive Molecular Dynamics for Decomposition Pathways

Thermochemical Predictions for this compound and Related Silicon Hydride Clusters

Computational chemistry provides essential insights into the thermochemical properties of silicon hydrides, including this compound (Si₅H₁₂). These theoretical predictions are crucial for understanding their stability, decomposition pathways, and potential as precursors in materials science, such as in Chemical Vapor Deposition (CVD) for silicon film growth. researchgate.netacs.org

Various quantum chemical methods have been employed to calculate the thermochemical data of silicon hydrides. Methods like Gaussian-3 (G3) theory combined with density functional theory (DFT) geometries (G3//B3LYP) have shown high accuracy, with average absolute deviations of about 1.23 kcal/mol from experimental standard enthalpies of formation for smaller silanes. researchgate.net For larger and more complex silicon-hydrogen clusters, where thousands of isomers are possible, a group additivity scheme has been developed based on these high-accuracy calculations to estimate thermochemical properties for arbitrary structures. researchgate.net

Studies have focused on calculating key thermochemical values such as standard enthalpies of formation (ΔfH°₂₉₈), entropies (S°₂₉₈), and Gibbs free energies of formation (ΔfG°₂₉₈). researchgate.net Density functional theory (DFT) has also been used to investigate the molecular structures, electron affinities, and dissociation energies for a range of silicon hydride clusters, such as Si₅Hn (where n = 3-12) and their corresponding anions. nih.gov These calculations provide fundamental data, including adiabatic and vertical electron affinities and the energies required for the first Si-H bond dissociation. nih.gov

The table below presents a compilation of relevant physical and chemical properties for this compound and other related silicon hydride precursors, some of which have been determined experimentally and computationally. acs.orggelest.com

Table 1: Properties of Selected Silicon Hydride Precursors

Perhydridosilane Formula Boiling Point (°C) Melting Point (°C) Vapor Pressure (°C (Torr))
Silane (B1218182) SiH₄ -112 -185 20 (>760)
Disilane (B73854) Si₂H₆ -14.5 -132 21.1 (2586)
Trisilane Si₃H₈ 52.9 -117 0 (95.5)
n-Tetrasilane Si₄H₁₀ 106 -85 to -95 20 (22)
Isotetrasilane (B597387) Si₄H₁₀ 101 -99 35 (22)
This compound Si₅H₁₂ 132–134 <40 25 (15)

Data sourced from literature and specific studies on isotetrasilane and this compound. acs.orggelest.com

Bond dissociation energies are another critical parameter derived from computational studies. The relative stability of Si-Si versus Si-H bonds dictates the initial decomposition steps of these precursors. For branched silanes like this compound, the specific arrangement of atoms influences these energies and subsequent reaction pathways. acs.org

Modeling of Silicon Hydride Clustering and Particle Nucleation Phenomena

Computational models are vital for understanding the complex processes of silicon hydride clustering and the subsequent nucleation of silicon nanoparticles, a phenomenon often observed during CVD processes. These models simulate the chemical kinetics and aerosol dynamics that govern the transition from gas-phase precursors to solid particles. tandfonline.com

The initial stages of clustering are often modeled by considering a detailed set of chemical reactions among various silicon hydride species, including radicals, silylenes, and their anions. uantwerpen.be In silane plasmas, for instance, modeling suggests that anion-neutral reactions are a primary pathway for cluster growth, while SiH₂ radical insertion is significant mainly in the early phases. For thermal decomposition of silane, detailed chemical clustering models have been developed that include reversible reactions for clusters containing up to ten silicon atoms. The formation of cyclic and polycyclic clusters is considered a key step in the formation of stable gas-phase nuclei.

The structure of the silane precursor plays a significant role in its propensity to form particles. Computational and theoretical studies suggest that branched perhydridosilanes, like this compound and isotetrasilane, are less prone to forming ring systems through cyclization compared to their linear counterparts. acs.org This is partly attributed to the higher ring strain in branched systems and a lower probability of silylene insertion into the branched structure. acs.org This reduced tendency for gas-phase clustering is advantageous in CVD applications, as it can suppress particle formation that leads to film defects. gelest.com

However, under certain process conditions, such as higher temperatures or pressures, even precursors like isotetrasilane can undergo gas-phase depletion reactions, leading to the formation of nanoparticles. acs.orggelest.com These processes are believed to be driven by thermodynamics, where relatively low free energies of gaseous cluster formation create pathways for particle generation. acs.orggelest.com

Aerosol dynamics models are often coupled with the chemical kinetics to simulate the evolution of the particle size distribution. These models account for key physical processes including:

Nucleation: The initial formation of stable clusters, often defined as the rate of formation of clusters exceeding a certain critical size (e.g., more than ten silicon atoms). umd.edu

Surface Growth: The growth of particles through surface reactions with gas-phase species. tandfonline.com

Coagulation: The merging of smaller particles to form larger ones. tandfonline.com

The table below summarizes the key species and pathways involved in the computational modeling of silicon hydride clustering.

Table 2: Key Components in Modeling Silicon Hydride Clustering

Component Description Relevance in Models
Precursor Decomposition Initial breakdown of the silane precursor (e.g., SiH₄, Si₅H₁₂) into reactive species. The fundamental first step; decomposition products like silylene (SiH₂) and silyl (SiH₃) are key reactants for clustering. acs.org
Anion-Neutral Reactions Reactions between negatively charged silicon hydride ions and neutral molecules. Considered a main pathway for cluster growth, especially in plasma environments. uantwerpen.be
Radical Insertion Insertion of radical species like SiH₂ into Si-H bonds of other silanes. An important reaction for the initial growth of small clusters.
Cyclization Formation of ring-structured silicon hydrides. A critical step leading to the formation of stable nuclei and subsequent nanoparticles. acs.org

| Aerosol Dynamics | Physical processes like coagulation and surface deposition. | Governs the growth and size distribution of particles after initial nucleation. |

Computational Exploration of Solvation Effects on this compound Reactivity

The influence of solvents on the reactivity of chemical compounds is a critical area of study, and computational chemistry offers powerful tools to investigate these effects at a molecular level. rsc.orgspringernature.com While specific computational studies focusing exclusively on this compound solvation are not widely documented in the reviewed literature, the established methodologies for modeling solvent effects are directly applicable and provide a framework for future investigations.

Solvents can dramatically alter reaction kinetics and thermodynamics by stabilizing or destabilizing reactants, transition states, and products. rsc.org They can also participate directly in reaction pathways or influence reactivity indirectly by altering catalyst structures. rsc.org For a compound like this compound, which may be handled in organic solvents during synthesis or purification, understanding its interaction with the solvent is important, especially since residual solvent can be detrimental in high-purity applications like semiconductor manufacturing. google.com

Computational approaches to modeling solvation effects generally fall into two categories: implicit and explicit solvent models.

Implicit Solvation Models: These models, often called continuum models (e.g., Polarizable Continuum Model - PCM, or the COSMO-RS method), approximate the solvent as a continuous medium with specific dielectric properties. springernature.comrsc.org This approach is computationally efficient and can provide good predictions for solvation free energies. rsc.org For this compound, such models could be used to screen various solvents to predict solubility and assess the relative stability of this compound and its potential decomposition intermediates.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule (this compound). This method is computationally more demanding but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding reaction mechanisms. rsc.org Techniques like ab initio molecular dynamics (AIMD) use this approach to generate dynamic trajectories, providing a powerful, albeit costly, way to model reactions in solution. springernature.com

Recent advances have also seen the rise of machine learning (ML) potentials. These models are trained on large datasets from quantum chemistry calculations and can predict solvent effects on reaction rates with high speed and accuracy, making them suitable for high-throughput screening of solvents for a given reaction. springernature.comrsc.org

The table below outlines the primary computational methods used to study solvent effects and their potential application to this compound.

Table 3: Computational Methods for Studying Solvation Effects

Method Principle Potential Application to this compound
Implicit Continuum Models (e.g., PCM, COSMO-RS) The solvent is treated as a continuous medium with a defined dielectric constant. - Predicting solubility of this compound in various organic solvents. - Estimating the effect of solvent polarity on the energy barriers of decomposition reactions. rsc.orgnih.gov
Explicit Solvent Models (e.g., QM/MM, AIMD) Individual solvent molecules are explicitly included in the simulation. - Detailed analysis of specific interactions between this compound and solvent molecules. - Investigating solvent participation in reaction mechanisms, such as hydrolysis or redistribution reactions. rsc.orgspringernature.com

| Machine Learning (ML) Potentials | ML models are trained on quantum chemical data to predict solvation energies and reaction rates. | - Rapidly screening a large number of potential solvents to find optimal conditions for synthesis or handling. - Predicting kinetic solvent effects for this compound reactions based on its molecular structure. rsc.org |

Reactivity and Derivatization Chemistry of Neopentasilane

Si-Si Bond Activation and Cleavage Reactions

A fundamental aspect of neopentasilane's chemistry is the activation and cleavage of its Si-Si bonds. The dissociation energy of a Si-Si bond is significantly lower than that of a Si-H bond, making the former more susceptible to cleavage under certain conditions. beilstein-journals.orgprinceton.eduresearchgate.net This property is crucial for its use as a precursor in chemical vapor deposition (CVD) for producing high-quality silicon epitaxial layers at lower temperatures compared to traditional silicon sources. princeton.eduresearchgate.net The thermal activation of this compound leads to the breaking of the Si-Si bonds, facilitating the deposition of silicon. beilstein-journals.org

Beyond thermal methods, Si-Si bond cleavage in this compound and its derivatives can be readily achieved using nucleophilic reagents. For instance, early studies on permethylated polysilanes, such as Si(SiMe₃)₄, demonstrated that reagents like methyllithium (B1224462) (MeLi) can cleave a Si-Si bond to produce (Me₃Si)₃SiLi and Me₄Si. acs.org More contemporary methods often employ potassium tert-butoxide (KOt-Bu) for the regioselective cleavage of Si-Si bonds in oligosilanes. acs.org This selective bond scission is a cornerstone for the synthesis of complex silicon frameworks.

Generation and Reactivity of this compound-Derived Silanide (B1217022) Anions

The selective cleavage of a Si-H or Si-Si bond in this compound can lead to the formation of highly reactive tris(silyl)silanide anions. These anions are powerful nucleophiles and serve as versatile building blocks for the synthesis of more complex silicon-containing molecules.

A significant advancement in the chemistry of higher silicon hydrides was the development of methods for the selective synthesis of alkali metal tris(silyl)silanides of the type MSi(SiH₃)₃. nih.gov The reaction of this compound, Si(SiH₃)₄, with alkali metal alkoxides or amides provides a convenient route to these valuable intermediates. nih.govresearchgate.net Specifically, reagents such as potassium tert-butoxide (tBuOK) or lithium diisopropylamide (iPr₂NLi) have been successfully employed to deprotonate or desilylate this compound, affording the corresponding alkali metal silanides. nih.govresearchgate.net This straightforward approach has opened avenues for systematic studies on the chemical behavior of hydropolysilanes. nih.gov

Table 1: Reagents for Selective Synthesis of Alkali Metal Tris(silyl)silanides from this compound

Reagent Resulting Silanide Reference
Potassium tert-butoxide (tBuOK) KSi(SiH₃)₃ nih.gov

The alkali metal cations in tris(silyl)silanides can be exchanged with other metals through transmetalation reactions. researchgate.net This process, also known as a metal-metal exchange, expands the synthetic utility of these silanides by allowing for the introduction of a variety of metallic and semi-metallic elements. ntu.ac.uk For example, the lithium silanide, (H₃Si)₃SiLi, has been shown to undergo metal-metal exchange with metal halides such as magnesium bromide (MgBr₂), zinc chloride (ZnCl₂), and mercury(II) chloride (HgCl₂). researchgate.netresearchgate.net These reactions lead to the formation of new, isolable metal-substituted silanides, including zinc-substituted silanides when reacted with ZnCl₂(TMEDA). researchgate.netresearchgate.net

Furthermore, reactions with magnesium complexes like [(MesNacnac)MgI(OEt₂)] and [(DippNacnac)MgI(OEt₂)] result in selective transmetalation to yield the corresponding magnesium-substituted silanides. researchgate.net The ability to perform these exchange reactions provides access to a wider range of silyl-metal reagents with tailored reactivity.

Selective Synthesis of Alkali Metal Silanides from this compound

Functionalization and Substitution Strategies

The this compound framework can be functionalized through various substitution reactions, enabling the synthesis of a wide array of derivatives with tailored properties. These strategies often involve the initial formation of a silanide anion, which then acts as a nucleophile in subsequent reactions.

The incorporation of other Group 14 elements, such as germanium, into the this compound structure has been achieved. The synthesis of germaisotetrasilane, Ph₃GeSi(SiH₃)₃, was accomplished by reacting the lithium silanide LiSi(SiH₃)₃ with triphenylgermyl chloride (Ph₃GeCl). acs.org This reaction proceeds in high yield and on a multigram scale, demonstrating a robust method for creating silicon-germanium bonds. acs.org The resulting germasilicon hydride can be further derivatized; for instance, reaction with one equivalent of MeLi cleanly cleaves a Si-Si bond to yield Ph₃GeSi(SiH₃)₂Li, a valuable synthon for further functionalization. acs.org

Table 2: Synthesis of a Germyl-Substituted this compound Derivative

Reactants Product Reference

While direct halogenation or hydroxylation of this compound itself is not extensively detailed in the provided context, the reactivity of its derivatives and related compounds suggests pathways for these transformations. For instance, the cleavage of Si-Si bonds can be initiated by halogens. The general reactivity of silanes indicates that Si-H bonds can be substituted by halogens, often under radical conditions or with specific halogenating agents. Halogenated silanes, such as hexachlorodisilane (B81481), are known precursors in silicon chemistry. google.com

Hydroxylation can be achieved through the hydrolysis of silyl (B83357) halides or other silyl derivatives. For example, the hydrolysis of chlorosilanes is a common method for producing silanols. In the context of this compound derivatives, the hydrolysis of a chlorinated this compound derivative would be expected to yield the corresponding hydroxysilane. The controlled hydrolysis of functionalized disilanes has been demonstrated to produce specific trihydroxy-disilane products. epdf.pub These general principles of silane (B1218182) chemistry are applicable to the functionalization of the this compound core.

Derivatization with Organometallic Moieties (e.g., Germyl Groups)

Oligomerization and Polymerization Behavior

This compound (Si(SiH₃)₄) serves as a monomer for the synthesis of higher-order silicon-based oligomers and polymers. These materials are of interest for applications in printed electronics, where they can be processed from a liquid phase to form amorphous silicon films. researchgate.net The polymerization of this compound is a critical step in its processing for electronic devices like transistors and thin-film solar cells. researchgate.net

The conversion of this compound into larger molecules can be achieved through controlled oligomerization processes. A patented method describes the oligomerization of non-cyclic hydridosilanes, specifically including this compound, to produce hydridosilane oligomers. google.com This process allows for the creation of liquid precursors suitable for depositing thin silicon films. researchgate.net For instance, a this compound polymer with an average molecular weight of 1836 g/mol has been studied, indicating that controlled polymerization is achievable. researchgate.net While branched this compound is noted to be more challenging to deposit compared to cyclic hydrosilanes like cyclopentasilane, it can yield higher-quality films after processing. researchgate.net

The mechanism of polymerization often involves cross-linking, which can be initiated by methods such as UV exposure, leading to the formation of a prepolymer that is then subjected to low-temperature thermolysis. researchgate.net This process transforms the liquid precursor into a solid amorphous silicon layer. The endothermic nature of hydrosilanes like this compound, characterized by positive enthalpies of formation, is an advantageous property for this type of processing. researchgate.net

Decomposition Mechanisms and Thermal Stability Studies

The thermal stability and decomposition of this compound are critical aspects, particularly for its primary application as a precursor in Chemical Vapor Deposition (CVD) for producing high-quality epitaxial silicon films. researchgate.netprinceton.edu this compound's molecular structure, with a central quaternary silicon atom bonded to four silyl (SiH₃) groups, influences its decomposition behavior, making it distinct from linear or cyclic silanes. researchgate.netprinceton.edu

Research shows that the thermal decomposition of this compound starts at lower temperatures compared to lower-order silanes, which is advantageous as it reduces the thermal budget required for silicon deposition. researchgate.net The increasing instability observed in higher hydrosilanes means that less energy input is needed to initiate their decomposition. researchgate.net

Thermal Decomposition Data for Hydrosilanes

Compound Decomposition Onset Temperature (°C)
Cyclohexasilane (CHS) 110
Cyclopentasilane (CPS) 226
This compound (NPS) >200 (Polymer)
Octasilane (OS) ~110
Nonasilane (NS) ~100

This table presents data based on thermogravimetric investigations. The value for NPS corresponds to a polymeric form. Source: researchgate.net

In the context of CVD, this compound has been used to achieve high silicon growth rates at temperatures between 550 and 700 °C. researchgate.netacs.org For example, growth rates of 54, 130, and 215 nm/min have been reported at substrate temperatures of 600, 650, and 700 °C, respectively. acs.org This enhanced growth rate is attributed to unique decomposition mechanisms. princeton.edu

A "concerted" growth mechanism has been proposed to explain the high growth rates and the lack of dependence on pre-existing open surface sites, which typically limit growth with lower-order silanes like silane (SiH₄). princeton.eduprinceton.edu In this proposed mechanism, this compound does not require a bare silicon surface site for adsorption. Instead, a simultaneous bond-breaking and bond-forming process occurs on the hydrogen-terminated surface. princeton.edu This process might involve the splitting of a Si-Si bond in the this compound molecule, leading to the formation of a silane byproduct. princeton.edu This contrasts with the decomposition of silane, which is generally believed to be limited by the rate of hydrogen desorption from the surface to create open sites for adsorption. princeton.eduntnu.no

The decomposition of silanes in CVD processes is a complex chain reaction that involves the formation of higher-order silanes and silicon-hydrogen complexes before ultimately forming crystalline silicon. ntnu.no For this compound, its higher order and branched structure are key to its enhanced reactivity. researchgate.netprinceton.edu The decomposition can lead to the formation of various intermediates. While the specific gas-phase species from this compound are not fully detailed, studies on the related isotetrasilane (B597387) suggest that silylenes, such as bis(trihydridosilyl)silylene ((H₃Si)₂Si), could be significant intermediates formed through a reductive elimination mechanism that generates silane as a byproduct. acs.orggelest.com

Under certain conditions, this compound is stable in sealed cylinders under a dry inert atmosphere. gelest.com However, it is highly reactive and can ignite spontaneously if exposed to air. gelest.comgelest.com Hazardous decomposition products can be generated upon contact with water, heat, or open flame, which may include irritating fumes and organic acid vapors. gelest.comgelest.com Lewis acids like platinum or iron salts can also catalyze its decomposition, leading to the generation of flammable hydrogen gas. gelest.com

Table of Mentioned Chemical Compounds

Compound Name Formula
This compound Si(SiH₃)₄ or Si₅H₁₂
Silane SiH₄
Cyclopentasilane Si₅H₁₀
Cyclohexasilane Si₆H₁₂
Isotetrasilane SiH(SiH₃)₃ or i-Si₄H₁₀
bis(trihydridosilyl)silylene (H₃Si)₂Si
Hydrogen H₂
Platinum Pt

Neopentasilane As a Precursor in Advanced Materials Science and Engineering

Chemical Vapor Deposition (CVD) Applications for Silicon-Based Films

Chemical Vapor Deposition (CVD) is a cornerstone technique for manufacturing high-performance electronic devices. The choice of precursor is critical as it dictates deposition temperature, growth rate, and film quality. Neopentasilane (NPS) has been investigated as a next-generation precursor to overcome the limitations of conventional sources like silane (B1218182) and dichlorosilane, especially for processes requiring temperatures below 700°C. princeton.edudntb.gov.ua

Epitaxial Silicon Growth from this compound

Epitaxial growth, the deposition of a single-crystal film on a crystalline substrate, is fundamental to modern semiconductor devices. This compound has demonstrated exceptional capability in producing high-quality epitaxial silicon layers with high throughput, a crucial factor in high-volume manufacturing. mdpi.comgelest.com

A primary advantage of this compound is its ability to achieve significantly higher silicon growth rates at lower temperatures compared to lower-order silanes. dntb.gov.ua This is critical for advanced device architectures where minimizing the thermal budget is necessary to prevent dopant diffusion and preserve the integrity of previously fabricated structures. dntb.gov.uagelest.com For instance, at 600°C, this compound can achieve growth rates exceeding 100 nm/min, with some studies reporting rates as high as 130 nm/min. gelest.comresearchgate.net This represents a substantial increase over precursors like trisilane and a dramatic improvement over silane and disilane (B73854) at equivalent temperatures. gelest.com

The trend of increasing growth rates with higher-order silanes is well-established, and this compound, with its five silicon atoms, continues this progression. mdpi.comgelest.com The resulting films exhibit excellent crystal quality, as confirmed by transmission electron microscopy, and devices such as field-effect transistors (FETs) fabricated in these layers show high carrier mobilities. princeton.eduresearchgate.net

Comparison of Epitaxial Silicon Growth Rates for Various Precursors
PrecursorTemperature (°C)Growth Rate (nm/min)Reference
This compound (NPS)700215 gelest.com
This compound (NPS)650130 gelest.com
This compound (NPS)600>100 researchgate.net
Trisilane600~50 gelest.com
Disilane650~20 mdpi.com
Silane650~3 mdpi.com

In conventional CVD processes using precursors like silane, the growth rate at low temperatures is often limited by the desorption of hydrogen from the silicon surface. princeton.edu Switching the carrier gas from hydrogen (H₂) to an inert gas like nitrogen (N₂) can significantly increase the growth rate by reducing the hydrogen partial pressure and, consequently, the surface hydrogen coverage. princeton.edu

However, the deposition kinetics of this compound exhibit a markedly different behavior. Research shows that the silicon growth rate using this compound is nearly the same in both hydrogen and nitrogen ambients. dntb.gov.uagelest.comuliege.be While a switch from H₂ to N₂ carrier gas can cause a 3-4x increase in growth rate for silane, the effect is almost negligible for this compound, with an observed increase of only about 20%. princeton.edu This suggests that the growth mechanism for this compound is not limited by the availability of open surface sites typically created by hydrogen desorption, a key distinction from lower-order silanes. princeton.edugelest.com

Effect of Carrier Gas on Growth Rate Enhancement (N₂ vs. H₂)
PrecursorApproximate Growth Rate Increase (N₂ vs. H₂)Reference
Silane3-4x princeton.edu
Disilane1.5-2x princeton.edu
This compound~1.2x (negligible) princeton.edu

The observed high growth rates and insensitivity to carrier gas composition have led to the proposal of a "concerted reaction" mechanism for higher-order silanes like this compound. dntb.gov.uagelest.com This mechanism circumvents the traditional requirement for an open surface site for precursor adsorption. princeton.edu

In this proposed pathway, the precursor molecule interacts directly with the hydrogen-terminated silicon surface. The reaction proceeds in a single, coordinated step where existing bonds are broken and new bonds are formed simultaneously. princeton.edu For instance, as illustrated with the simpler disilane molecule, the Si-Si bond within the precursor and a Si-H bond on the surface can break at the same time as a new bond forms between a silicon adatom and the surface, and another bond forms between the surface hydrogen and the remaining precursor fragment. gelest.comuliege.be This process effectively deposits a silicon-containing species (e.g., SiH₃) onto the surface without needing a pre-existing vacant site. This model explains both the high growth rate and the lack of dependence on hydrogen surface coverage, which is heavily influenced by the carrier gas. dntb.gov.uagelest.com

Influence of Carrier Gases on Deposition Kinetics

Chemical Vapor Deposition of Silicon-Germanium (SiGe) Alloys

While higher-order silanes are generally considered candidates for low-temperature SiGe epitaxy, specific research detailing the successful use of this compound for SiGe alloy deposition is limited. mdpi.com SiGe alloys are crucial for enhancing carrier mobility in transistors by inducing strain in the silicon channel. gelest.com

Although this compound is listed among potential precursors for SiGe growth, detailed studies providing data on growth rates and germanium incorporation levels are not prevalent in the reviewed literature. mdpi.comresearchgate.net Notably, one doctoral thesis reported an inability to grow SiGe layers with 20% germane (B1219785) when using this compound as the silicon source under their experimental conditions. princeton.edu In that work, photoluminescence studies were performed on quantum well structures where the silicon barrier layers were grown with NPS, but the SiGe well itself required a different silicon precursor, dichlorosilane. princeton.edu This suggests that while this compound is highly effective for pure silicon epitaxy, its application in co-deposition with germanium precursors may present unique chemical challenges that are not yet fully understood or overcome.

Chemical Vapor Deposition of Carbon-Doped Silicon (SiC) Alloys

In contrast to SiGe, this compound has been successfully employed for the CVD of high-quality, carbon-doped silicon (Si:C) alloys, also known as Si₁₋ᵧCᵧ. researchgate.net These materials are used to introduce tensile strain in silicon channels to enhance electron mobility. semanticscholar.org Achieving a high concentration of carbon in substitutional lattice sites is challenging, but the high growth rates and low temperatures offered by this compound are beneficial for "freezing" carbon into these desired positions. princeton.edusemanticscholar.org

Using this compound as the silicon source and a carbon source like methylsilane, researchers have grown strained Si:C layers with substitutional carbon levels of around 2% at high growth rates of over 40 nm/min. mdpi.comresearchgate.net Further studies have demonstrated that substitutional carbon levels as high as 2.6% can be achieved. The ability to incorporate significant amounts of carbon at relatively low temperatures (e.g., 575°C) and high rates makes this compound a valuable precursor for fabricating strained silicon devices. researchgate.netsemanticscholar.org

CVD of Si:C Alloys using this compound
Substitutional Carbon LevelGrowth Temperature (°C)Growth Rate (nm/min)Reference
~2%Not Specified>40 researchgate.net
1.8%Not Specified18
2.1%Not Specified13
2.6%Not SpecifiedNot Specified

Atomic Layer Deposition (ALD) Applications for Silicon Nitride Films

This compound (NPS) has emerged as a significant precursor for the deposition of silicon-based thin films, particularly silicon nitride (SiNₓ), which is a critical material in the manufacturing of semiconductor devices. aip.org Its utility is especially pronounced in plasma-enhanced atomic layer deposition (PEALD), a technique favored for its ability to produce high-quality, conformal films at low temperatures, a requirement for advanced technology nodes. aip.orgmdpi.com As a chlorine-free and carbon-free silicon source, this compound offers a pathway to high-purity SiNₓ films, avoiding the contamination issues associated with halogenated and organosilane precursors. aip.orgmdpi.comnih.govresearchgate.net

Plasma-Enhanced Atomic Layer Deposition (PEALD) Using this compound

The PEALD process for depositing SiNₓ films using this compound is a cyclic method that involves sequential, self-limiting surface reactions. aip.org A typical PEALD cycle consists of four distinct steps:

Precursor Exposure: A pulse of this compound [(SiH₃)₄Si] vapor is introduced into the deposition chamber. The NPS molecules adsorb onto the substrate surface. aip.org

Purge: An inert gas, such as argon (Ar), is used to purge the chamber, removing any unreacted NPS molecules from the gas phase. aip.org

Plasma Exposure: A direct nitrogen (N₂) plasma is introduced as the co-reactant. The reactive nitrogen species react with the adsorbed NPS layer on the surface to form a thin layer of silicon nitride. aip.orgresearchgate.net

Purge: A second purge step removes the plasma gas and any reaction byproducts, preparing the surface for the next cycle. aip.org

This process is typically conducted at low temperatures, generally between 250 °C and 400 °C. aip.orgsigmaaldrich.complasma-ald.com The use of plasma provides the necessary energy to drive the reactions at these reduced temperatures, which is crucial to avoid damaging thermally sensitive components in modern integrated circuits. aip.orgmdpi.com this compound is considered a promising PEALD precursor because its molecular structure, containing five silicon atoms, may contribute to a higher growth per cycle (GPC) compared to single-silicon-atom precursors. mdpi.comresearchgate.net

Optimization of Deposition Conditions for Film Quality and Growth Rate

The quality and growth rate of SiNₓ films deposited via PEALD with this compound are highly dependent on the optimization of various deposition parameters. Key parameters include deposition temperature, plasma exposure time, and plasma power.

Deposition Temperature: For both this compound and the comparable precursor trisilylamine (B1208238) (TSA), the SiNₓ growth rate has been observed to be constant in the temperature window of 250 °C to 300 °C. aip.orgplasma-ald.com This stable process window is characteristic of ALD and indicates that the surface reactions are self-limiting within this range.

Plasma Exposure: The duration of the N₂ plasma exposure significantly impacts film properties. Studies have shown that both the growth rate and the refractive index of the film exhibit a "soft-saturation" behavior, where they change with increasing plasma exposure time before reaching a plateau. aip.orgatomiclayerdeposition.com Specifically, as the N₂ plasma exposure time increases, the refractive index tends to decrease. aip.org However, the nitrogen content of the films grown from NPS was found to remain unchanged with increased plasma exposure. aip.org

Plasma Power: The power applied to generate the plasma is another critical factor influencing film densification and wet etch rate (WER) in dilute hydrofluoric acid (HF). Research on SiNₓ films deposited from NPS at 275 °C showed that a higher plasma power can lead to more energetic ions. e-asct.org While this can enhance film density, excessive ion energy can also cause damage to the depositing film. e-asct.org The WER is a key metric for film quality, with lower rates indicating a denser, more chemically resistant film. For NPS-deposited films, the WER was found to be strongly dependent on plasma conditions, with optimized conditions yielding a WER between 2 and 3 nm/min. sigmaaldrich.com

Table 1: Effect of Plasma Conditions on this compound-based PEALD SiNₓ Films

ParameterConditionObserved EffectReference
Deposition Temperature 250 - 300 °CConstant growth rate aip.org
N₂ Plasma Exposure Time IncreasingSoft-saturation of growth rate; decrease in refractive index aip.org
Plasma Power IncreasingAffects film density and hydrogen concentration; can increase film damage e-asct.org
Optimized Plasma -Resulted in a Wet Etch Rate (WER) of 2-3 nm/min sigmaaldrich.com

Comparative Studies with Other Silicon Precursors

The performance of this compound as a PEALD precursor is often evaluated by comparing it to other silicon precursors used for SiNₓ deposition, primarily trisilylamine (TSA), chlorosilanes, and organosilanes. sigmaaldrich.com

This compound vs. Trisilylamine (TSA): this compound and trisilylamine [N(SiH₃)₃] are both carbon-free, silyl-terminated molecules and are considered strong candidates for high-quality PEALD SiNₓ. aip.orgnih.govresearchgate.net In direct comparisons under identical process conditions, films grown with NPS demonstrated a slightly higher growth per cycle (GPC) of approximately 1.4 Å/cycle, compared to about 1.2 Å/cycle for TSA. researchgate.netsigmaaldrich.com Both precursors show similar soft-saturation behavior with N₂ plasma exposure. aip.org While the GPC for NPS is higher, the resulting films have been reported to have a slightly lower refractive index than those from TSA under the same conditions. researchgate.net

This compound vs. Other Precursor Classes: Compared to traditional chlorosilanes (e.g., hexachlorodisilane (B81481), HCDS), this compound offers the significant advantage of being halogen-free, which prevents chlorine contamination in the film. aip.org However, thermal ALD processes using chlorosilanes often require very high temperatures (≥500 °C). mdpi.com

When compared with organosilanes (or aminosilanes), this compound's key benefit is its carbon-free nature, which eliminates the risk of carbon incorporation that can degrade the film's electrical and material properties. atomiclayerdeposition.comatomiclayerdeposition.com While organosilanes can produce films with very low wet etch rates, they often suffer from low GPC and potential issues with film conformality. sigmaaldrich.com

Heterosilanes like this compound and TSA provide a favorable balance, offering good GPC for better throughput and low WER, making them highly interesting for advanced semiconductor manufacturing. sigmaaldrich.com

Table 2: Comparison of this compound with Other Silicon Precursors for PEALD SiNₓ

PrecursorClassGrowth per Cycle (GPC)Key AdvantagesKey DisadvantagesReference
This compound (NPS) Heterosilane~1.4 Å/cycleCarbon-free, chlorine-free, good GPCStrongly plasma-dependent properties researchgate.netsigmaaldrich.com
Trisilylamine (TSA) Heterosilane~1.2 Å/cycleCarbon-free, chlorine-free, good film qualitySlightly lower GPC than NPS researchgate.netsigmaaldrich.com
Chlorosilanes (e.g., HCDS) Chlorosilane>1 Å/cycle (Thermal ALD)Good physical propertiesHigh deposition temperature, chlorine contamination aip.org
Organosilanes (e.g., BTBAS) OrganosilaneGenerally lower GPCLow Wet Etch Rate (WER)Carbon incorporation, poor conformality sigmaaldrich.comatomiclayerdeposition.com

Sol-Gel Polymerization Routes to Silicon-Based Ceramics and Oxides

The sol-gel process is a versatile wet-chemical technique for synthesizing inorganic and hybrid materials from molecular precursors. ndhu.edu.twwiley-vch.de This method involves the transition of a system from a liquid "sol" (a colloidal suspension) into a solid "gel" phase. ndhu.edu.tw While less common than its application in vapor deposition, this compound derivatives can serve as precursors in sol-gel routes to create unique silicon-based materials.

Synthesis of Peralkoxythis compound Precursors for Sol-Gel Processes

To be suitable for sol-gel polymerization, the silyl (B83357) hydride (Si-H) groups on this compound must be converted into hydrolyzable alkoxy groups (Si-OR). This creates a peralkoxythis compound precursor. A key example is the synthesis of dodecaethoxythis compound [Si(Si(OEt)₃)₄], a derivative of this compound where 'Et' represents an ethyl group. mdpi.com

The synthesis involves a two-step process starting from this compound. First, this compound is halogenated to form dodecachlorothis compound [Si(SiCl₃)₄]. Subsequently, this chlorinated intermediate is reacted with an alcohol, such as ethanol (B145695), to replace the chlorine atoms with ethoxy groups, yielding the final dodecaethoxythis compound precursor. This alkoxysilane derivative now contains the necessary functional groups for hydrolysis and condensation reactions central to the sol-gel process. mdpi.com

Formation of Porous Silica (B1680970) and Hybrid Silicon-Oxygen-Silicon Structures

Once the peralkoxythis compound precursor is synthesized, it can undergo sol-gel polymerization. The process is initiated by hydrolysis, where water molecules, often in the presence of an acid or base catalyst, react with the alkoxy (Si-OR) groups to form silanol (B1196071) (Si-OH) groups. wiley-vch.de These silanol groups then undergo condensation reactions with each other or with remaining alkoxy groups to form stable silicon-oxygen-silicon (Si-O-Si) bonds, which create a three-dimensional network. uc.pt

Research on the sol-gel polymerization of dodecaethoxythis compound has shown that the reaction can be carried out under neutral, acidic, or basic conditions. mdpi.com The choice of catalyst (acid or base) significantly influences the rates of hydrolysis and condensation, thereby affecting the structure of the resulting gel. wiley-vch.de For dodecaethoxythis compound, gelation was observed to take several days. mdpi.com

A unique feature of using a this compound-based precursor is the presence of the central Si-Si core structure. During the sol-gel process, a partial oxidative cleavage of the Si-Si bonds can occur. mdpi.com This results in a final material that is not pure silica (SiO₂) but a hybrid structure containing both Si-O-Si and Si-Si bonds. This combination of an insulating Si-O-Si network with semiconducting Si-Si bonds could impart novel optical or electronic properties. mdpi.com After the gel is formed, it is typically aged and then dried to produce a xerogel. The resulting materials are porous, with the specific surface area and pore distribution being influenced by the sol-gel reaction conditions. mdpi.com These porous hybrid structures represent a novel class of materials derived from this compound.

Understanding Si-Si Bond Integrity During Sol-Gel Reactions

The sol-gel process is a versatile method for synthesizing materials, which typically involves the hydrolysis and condensation of molecular precursors, such as alkoxysilanes. This process leads to the formation of a three-dimensional network, commonly a siloxane (Si-O-Si) framework. When using complex polysilanes like this compound, a key question arises regarding the stability of the silicon-silicon (Si-Si) bonds that constitute the molecule's core structure.

Research into the sol-gel polymerization of a this compound derivative, dodecaethoxythis compound (NPS), provides critical insights into this question. Studies show that during the sol-gel process under acidic, basic, or neutral conditions, the Si-Si bonds of the this compound core are not fully retained. mdpi.comresearchgate.net Analysis using solid-state 29Si Cross-Polarization/Magic Angle Spinning (CP/MAS) Nuclear Magnetic Resonance (NMR) reveals the presence of various silicon environments in the resulting xerogel. mdpi.com

Specifically, if the this compound structure remained perfectly intact, only T-type silicon units (R-Si -(O-Si)₃) from the hydrolysis and condensation of the four peripheral Si(OEt)₃ groups would be expected. However, the NMR spectra of the NPS-derived xerogels also show the presence of Q-type units (Si -(O-Si)₄), which correspond to a central silicon atom bonded to four oxygen atoms. mdpi.comsemanticscholar.org The appearance of these Q units is direct evidence of the partial oxidative cleavage of the internal Si-Si bonds during the sol-gel reaction. mdpi.comresearchgate.net This indicates that the reaction environment is sufficiently reactive to break some of the Si-Si linkages, integrating the central silicon atom into the growing siloxane network. This finding is significant as it demonstrates that while this compound can be used in sol-gel synthesis, the resulting material is a hybrid polysilane-polysiloxane structure rather than a network of intact this compound units. researchgate.net

Utilization in the Synthesis of Silicon Nanomaterials

This compound has emerged as a valuable precursor for the synthesis of silicon nanomaterials, prized for its reactivity which allows for processing at lower temperatures compared to simpler silanes.

This compound has been successfully employed as a reactant for the low-temperature colloidal synthesis of silicon (Si) nanorods. researchgate.netresearchgate.net These synthesis methods often utilize the solution-liquid-solid (SLS) growth mechanism, where a low-melting-point metal nanoparticle, such as tin (Sn), acts as a seed for nanorod growth. researchgate.net

In comparative studies with other polysilane hydrides like isotetrasilane (B597387) and cyclohexasilane, this compound demonstrated the ability to facilitate Si nanorod growth at reduced temperatures. researchgate.netresearchgate.net While cyclohexasilane was found to be the most reactive, enabling growth at temperatures as low as 200°C, this compound also proved effective. researchgate.net Transmission Electron Microscopy (TEM) images confirm that this compound ceases to be an effective precursor around 320°C, with very few nanorods being produced. At 300°C, the reaction products are predominantly Sn nanoparticles and amorphous silicon byproducts, indicating insufficient reactivity at this temperature.

Another approach involves the vapor-liquid-solid (VLS) mechanism, where this compound vapor is decomposed in the presence of a catalyst. Gold (Au) nanoparticles have been explored as catalysts for this process, leading to the growth of silicon nanowires. semanticscholar.orgresearchgate.net The growth proceeds via the formation of a liquid gold/silicon alloy droplet, which becomes supersaturated with silicon from the decomposing this compound and precipitates the excess silicon as a crystalline nanowire. semanticscholar.orgresearchgate.net The diameter of the resulting nanowires is determined by the size of the gold catalyst particle. semanticscholar.org

Table 1: Research Findings on this compound for Silicon Nanorod/Nanowire Synthesis

Synthesis Method Precursor Catalyst Growth Temperature (°C) Key Findings Reference(s)
Solution-Liquid-Solid (SLS) This compound Tin (Sn) seeds ~320 Effective for nanorod growth; becomes ineffective below this temperature. researchgate.net

Silicon quantum dots (SiQDs) are of significant interest for applications in optoelectronics and bioimaging due to their size-tunable photoluminescence. osti.govscielo.org.mx The synthesis of SiQDs is typically achieved through methods like the thermal pyrolysis of silicon-rich oxides, plasma synthesis from silane gas, or the reduction of silane precursors. diva-portal.orgnih.gov

Commonly used precursors for SiQD synthesis include cyclohexasilane (Si₆H₁₂), triethoxysilane (B36694) (TES), and 3-aminopropyltriethoxysilane (B1664141) (APTES). researchgate.netscielo.org.mxdiva-portal.org For instance, cyclohexasilane has been used in plasma synthesis to produce colloidal SiQDs with high quantum yields. researchgate.netosti.gov However, a review of the scientific literature indicates that the use of this compound (Si₅H₁₂) as a direct precursor for the formation of silicon quantum dots is not a widely documented or established method. While theoretical studies may explore the electronic properties of the this compound molecule itself, its specific application as a starting material in established SiQD synthesis protocols is not prominently reported. acs.org Research has largely focused on other molecular silanes and silicon sources for this purpose.

Low-Temperature Colloidal Synthesis of Silicon Nanorods

Precursor Chemistry for Silicon Carbide (SiC) Ceramics

Silicon carbide (SiC) is a high-performance ceramic material known for its hardness, thermal stability, and wide bandgap semiconductor properties. mdpi.com Its synthesis often involves the reaction of a silicon source with a carbon source at high temperatures. kindle-tech.com this compound, being a carbon-free silicon hydride (Si₅H₁₂), can serve as the silicon source in such processes, but it requires a carbon co-precursor to form SiC.

One of the primary methods for producing SiC films is Chemical Vapor Deposition (CVD). Research has demonstrated the use of this compound in CVD to grow dilute, strained silicon-carbon (Si₁-yCᵧ) alloys on silicon substrates. researchgate.net In these processes, this compound is used in conjunction with a carbon source gas, such as methylsilane (CH₃SiH₃). researchgate.net This dual-source approach allows for the incorporation of carbon into the silicon lattice, forming a SiC alloy. High growth rates of over 40 nm/min have been achieved at temperatures around 575°C for carbon concentrations of approximately 2%. researchgate.net

More recent innovations have focused on developing single-source precursors to simplify the deposition process and improve film quality. acs.org One study reported the synthesis of amorphous silicon-carbon hybrid films using oligomers derived from this compound as single-source precursors. acs.orgnih.gov In this method, carbon-containing functional groups are first incorporated into the this compound structure, which is then oligomerized. The resulting oligomer, containing both silicon and carbon, can be deposited via a liquid phase deposition (LPD) process, such as spin coating, followed by thermal treatment at around 500°C to form the amorphous Si/C film. acs.org This approach allows for the tuning of the film's carbon content and bandgap by varying the structure of the single-source precursor. nih.gov

Table 2: Research Findings on this compound as a Precursor for SiC and Si/C Films

Deposition Method Precursor(s) Deposition Temperature (°C) Resulting Material Key Findings Reference(s)
Chemical Vapor Deposition (CVD) This compound, Methylsilane 575 Strained Si₁-yCᵧ alloy Dual-source process; achieved high growth rates for dilute SiC alloys. researchgate.net

Future Research Directions and Unexplored Avenues for Neopentasilane Chemistry

Development of Sustainable and Economical Synthesis Protocols

The future of neopentasilane's widespread application hinges on the development of more sustainable and cost-effective synthesis methods. Current laboratory-scale syntheses, while effective, often involve complex procedures and expensive reagents. researchgate.netresearchgate.net Future research will likely focus on several key areas to address these challenges:

Catalytic Routes: A significant advancement would be the discovery of efficient catalytic systems for the synthesis of this compound. Research into cobalt-based catalysts for the dehydrogenative coupling of silanes presents a promising sustainable approach for producing silicon precursors. csic.es Exploring similar catalytic strategies could lead to more atom-economical and environmentally benign routes to this compound.

Alternative Precursors and Reaction Pathways: Current methods often rely on precursors like tetrakis(trichlorosilyl)silane. google.com Investigating alternative, more readily available, and less hazardous starting materials is crucial. researchgate.net Exploring novel reaction pathways, such as the partial hydrogenation of perchlorooligosilanes, could offer more direct and selective routes to functionalized this compound derivatives. rsc.org

Process Optimization and Scalability: Transitioning from laboratory-scale synthesis to a scalable industrial process is a major hurdle. researchgate.netgoogle.com Future work will need to focus on optimizing reaction conditions, improving yields, and developing continuous flow processes to make this compound production more economical. google.comnih.gov A method for producing this compound with high purity and in high yield has been described, which is a step towards commercial manufacturing. google.com

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry offers a powerful tool for accelerating the discovery and design of new materials and chemical processes. For this compound, advanced computational modeling can provide invaluable insights and guide experimental efforts.

Predictive Control over Material Formation: Researchers have developed computational models that can predict how materials self-organize, which could allow manufacturers to design and simulate materials with desired properties before laboratory synthesis. illinois.edu Applying such models to this compound could enable the predictive design of thin films and nanostructures with specific electronic and optical properties.

Understanding Decomposition Mechanisms: The thermal decomposition of silanes is a critical aspect of their application in chemical vapor deposition (CVD). researchgate.net Computational studies, such as those using DFT-B3LYP calculations, can elucidate the initial steps of thermal decomposition and how reactivity changes with the degree of branching. researchgate.net This understanding is vital for optimizing deposition processes.

Modeling Reaction Pathways: Computational methods can be used to model reaction mechanisms, such as the ammonolysis of silanes, which is relevant for the deposition of silicon nitride films. rsc.org These models can help in identifying more efficient precursors and reaction conditions. Advanced computational methods are also being used to model the photophysical properties of silicon nanocrystals, which can be synthesized from precursors like this compound. osti.gov

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique structure of this compound, with its central quaternary silicon atom and four surrounding silyl (B83357) groups, suggests the potential for novel reactivity patterns that differ from its linear isomers.

Selective Functionalization: Achieving selective functionalization of the Si-H bonds in this compound is a key challenge. Recent studies have shown the direct and selective functionalization of higher silicon hydrides, which opens up possibilities for creating new this compound derivatives with tailored properties. rsc.org

Catalytic Transformations: Exploring the use of this compound in catalytic transformations is a promising and largely unexplored area. Visible light-induced palladium catalysis has emerged as a powerful tool for novel radical-based transformations. nih.gov Investigating the behavior of this compound under such photocatalytic conditions could lead to the discovery of new Si-Si and Si-C bond-forming reactions.

Formation of Silicon Nanowires: this compound has been successfully used as a precursor for the directed deposition of silicon nanowires using gold as a catalyst. beilstein-journals.orgresearchgate.net Future research could explore the use of other catalysts and deposition techniques to gain finer control over the dimensions and properties of the resulting nanowires. The growth of these nanowires proceeds through the formation of a liquid gold/silicon alloy. researchgate.net

Integration into Emerging Semiconductor Fabrication Technologies

This compound is a promising precursor for the deposition of silicon-based materials in the semiconductor industry due to its ability to facilitate high growth rates at low temperatures. researchgate.netaip.org

Low-Temperature Epitaxy: this compound enables the chemical vapor deposition (CVD) of high-quality epitaxial silicon at temperatures below 700°C with high growth rates. researchgate.netaip.org This is particularly advantageous for advanced technology nodes where lower thermal budgets are required. aip.org For instance, growth rates as high as 130 nm/min at 600°C have been achieved. researchgate.netaip.org

Atomic Layer Deposition (ALD): this compound is being investigated as a precursor for plasma-enhanced atomic layer deposition (PEALD) of silicon nitride (SiNₓ) thin films. aip.orgosti.gov These films are crucial components in semiconductor devices, serving as gate dielectrics, diffusion barriers, and spacers. aip.org Compared to other precursors, this compound has shown higher growth rates in PEALD processes. aip.org

Silicon-Carbon Alloys: this compound has been used to grow strained silicon-carbon (Si₁₋yCy) alloys with high growth rates, which is relevant for enhancing the performance of transistors. researchgate.net

Deposition Technique Material Precursor(s) Key Findings Reference(s)
Chemical Vapor Deposition (CVD)Epitaxial SiliconThis compoundHigh growth rates (e.g., 130 nm/min at 600°C) at low temperatures (<700°C). researchgate.net, aip.org
Plasma Enhanced Atomic Layer Deposition (PEALD)Silicon Nitride (SiNₓ)This compound, N₂ plasmaHigher growth rate (1.4 Å/cycle) compared to trisilylamine (B1208238) (1.2 Å/cycle). aip.org
Chemical Vapor Deposition (CVD)Silicon-Carbon (Si₁₋yCy) AlloysThis compound, MethylsilaneHigh growth rates for strained layers with significant carbon incorporation. researchgate.net
Directed DepositionSilicon NanowiresThis compound, Gold catalystFormation of crystalline silicon nanowires via a vapor-liquid-solid mechanism. beilstein-journals.org, researchgate.net

Design of Next-Generation Silicon-Rich Molecular Architectures

The highly branched, silicon-rich nature of this compound makes it an ideal building block for the synthesis of complex, three-dimensional silicon-based molecules and polymers. researchgate.net

Dendrimers and Hyperbranched Polymers: The Si(SiH₃)₄ core of this compound is a natural starting point for the construction of silicon dendrimers and hyperbranched polymers. researchgate.net These materials are expected to have unique electronic and optical properties due to their high density of silicon atoms.

Polycyclic Silanes: The synthesis of complex polycyclic silanes, which can be seen as molecular fragments of crystalline silicon, is an active area of research. acs.org this compound and its derivatives could serve as key intermediates in the assembly of these intricate structures, potentially leading to new materials for molecular electronics. acs.org

Silicon Nanomaterials: this compound is a viable precursor for the colloidal synthesis of silicon nanorods at relatively low temperatures. researchgate.net Further research in this area could lead to new methods for producing a variety of silicon nanostructures with tailored properties for applications in electronics, photovoltaics, and bioimaging. researchgate.net

Q & A

Q. What are the established methods for synthesizing perchlorinated neopentasilane (Si(SiCl₃)₄) and its pseudopolymorphs?

Perchlorinated this compound is synthesized via amine-induced disproportionation of perchloropolysilanes (e.g., Si₂Cl₆ or Si₃Cl₈) . Crystallization of pseudopolymorphs, such as the benzene monosolvate (Si(SiCl₃)₄·C₆H₆), involves dissolving Si(SiCl₃)₄ in benzene and allowing slow evaporation at room temperature. Single-crystal X-ray diffraction (XRD) confirms the structure, with bond lengths (Si–Si: ~2.34 Å, Si–Cl: ~2.01 Å) aligning with previous reports .

Q. How is this compound (Si(SiH₃)₄) utilized as a precursor for silicon nanowire synthesis?

this compound enables vapor-liquid-solid (VLS) growth of silicon nanowires (NWs) using gold nanoparticles as catalysts. The precursor decomposes at elevated temperatures, forming liquid Au-Si alloy droplets. Silicon NWs extrude from these droplets as the precursor continues to decompose, with NW diameter controlled by catalyst size . Experimental validation includes TEM imaging and in situ growth rate measurements .

Q. What characterization techniques are critical for analyzing this compound-derived materials?

  • XRD : Resolves crystallographic structures (e.g., pseudopolymorphs) .
  • ²⁹Si NMR : Confirms chemical identity (e.g., δ = −80.9 ppm for Si(SiCl₃)₄ in C₆D₆) .
  • TEM/SEM : Visualizes nanostructure morphology (e.g., nanowire diameter, epitaxial film quality) .
  • XPS : Tracks conversion of this compound to amorphous silicon (a-Si:H) during solution processing .

Advanced Research Questions

Q. What factors govern the ultrahigh growth rates of epitaxial silicon using this compound in CVD?

Growth rates exceeding 130 nm/min at 600°C are attributed to concerted reaction mechanisms , where precursor decomposition and surface adsorption occur simultaneously. Unlike traditional silanes, this compound’s growth rate is carrier gas-agnostic (N₂ vs. H₂), suggesting minimal dependence on hydrogen desorption kinetics . Secondary-ion mass spectrometry (SIMS) and cross-sectional TEM confirm low dopant levels and defect-free epitaxy .

Q. How does this compound compare to trisilane or tetrasilane in low-temperature epitaxial deposition?

this compound achieves higher growth rates (e.g., 54 nm/min at 600°C vs. <10 nm/min for trisilane) due to reduced gas-phase particle formation. Its branched structure lowers activation energy, enabling efficient decomposition without compromising film quality . Strain analysis in Si₁₋yCy alloys (2.1% C) further highlights its utility in advanced semiconductor architectures .

Q. What mechanisms explain carbon contamination in SiNₓ films deposited via this compound-based PE-ALD?

Carbon incorporation arises from incomplete ligand removal during precursor decomposition. Using this compound (vs. trisilylamine) reduces contamination due to its lack of carbon-containing ligands. Dual-plasma treatments (H₂/N₂ followed by N₂) further mitigate residual carbon, enhancing film stoichiometry .

Q. How do pseudopolymorphs of Si(SiCl₃)₄ influence reactivity in downstream applications?

Solvate formation (e.g., with benzene or SiCl₄) alters steric and electronic environments , affecting reactivity. For instance, Si(SiCl₃)₄·C₆H₆ exhibits distinct Si–Cl bond polarization compared to unsolvated Si(SiCl₃)₄, impacting hydrogenation efficiency to Si(SiH₃)₄ . Comparative XRD and thermal analysis (TGA/DSC) are critical for assessing stability .

Q. How can solution-processed this compound layers achieve surface passivation comparable to PECVD a-Si:H?

Spin-coated this compound oligomerized in toluene/cyclooctane forms a-Si:H after annealing at 250–600°C . XPS confirms Si–H bond retention, while minority carrier lifetime measurements (via photoconductance decay) demonstrate passivation quality rivaling PECVD layers . Optimizing solvent choice and annealing ramps minimizes oxygen incorporation .

Q. What discrepancies exist in the reactivity of this compound during amide bond formation?

Experimental data suggest multiple reaction pathways : (1) methoxy group esterification and (2) Si–Si bond cleavage by methanol, generating reactive hydroxyl groups. NMR kinetic studies and isotopic labeling are required to resolve contradictory stoichiometries (e.g., 0.2 vs. 20.6 equivalents) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s decomposition pathways in CVD?

Discrepancies in growth rate dependencies (e.g., carrier gas effects) may stem from surface vs. gas-phase reaction dominance . Controlled experiments using isotopic tracers (e.g., D₂ instead of H₂) and in situ mass spectrometry can isolate mechanistic steps . Computational modeling (DFT) of adsorption/desorption kinetics provides additional validation .

Q. Methodological Guidance

  • For pseudopolymorph synthesis: Prioritize slow crystallization to avoid kinetic byproducts .
  • For NW growth: Use monodisperse Au nanoparticles (5–50 nm) to standardize diameter control .
  • For CVD: Optimize precursor partial pressure to balance growth rate and film quality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.